molecular formula C12H16O2 B14076430 1-(2-Ethyl-4-methoxyphenyl)propan-1-one

1-(2-Ethyl-4-methoxyphenyl)propan-1-one

Cat. No.: B14076430
M. Wt: 192.25 g/mol
InChI Key: BKQQFYIWBWADCC-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Ethyl-4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the methoxy and ethyl groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-1-one: Lacks the ethyl group, which may influence its reactivity and applications.

    1-(2-Methoxyphenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.

    1-(3,4-Dimethoxyphenyl)propan-1-one: Contains additional methoxy groups, potentially altering its chemical properties and applications.

Uniqueness

1-(2-Ethyl-4-methoxyphenyl)propan-1-one is unique due to the specific positioning of the ethyl and methoxy groups on the phenyl ring

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-ethyl-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-4-9-8-10(14-3)6-7-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3

InChI Key

BKQQFYIWBWADCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C(=O)CC

Origin of Product

United States

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